molecular formula C17H12BrNO2 B12901623 Methyl 4-bromo-2-phenylquinoline-8-carboxylate CAS No. 651311-52-3

Methyl 4-bromo-2-phenylquinoline-8-carboxylate

Cat. No.: B12901623
CAS No.: 651311-52-3
M. Wt: 342.2 g/mol
InChI Key: OXCWZPKDSRJDDU-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-phenylquinoline-8-carboxylate is a halogenated quinoline derivative characterized by a bromine atom at position 4, a phenyl group at position 2, and a methyl ester moiety at position 6. Quinolines are heterocyclic aromatic compounds with a fused benzene and pyridine ring system, widely studied for their pharmacological and material science applications. The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate in Suzuki coupling and other cross-coupling reactions for synthesizing complex organic molecules . The phenyl group at position 2 contributes to steric bulk and π-π stacking interactions, while the methyl ester at position 8 provides a handle for further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651311-52-3

Molecular Formula

C17H12BrNO2

Molecular Weight

342.2 g/mol

IUPAC Name

methyl 4-bromo-2-phenylquinoline-8-carboxylate

InChI

InChI=1S/C17H12BrNO2/c1-21-17(20)13-9-5-8-12-14(18)10-15(19-16(12)13)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

OXCWZPKDSRJDDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1N=C(C=C2Br)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the Quinoline Core

The quinoline nucleus is typically constructed via the Pfitzinger reaction, which involves the condensation of isatin derivatives with acetophenone analogues under basic or acidic conditions. For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid can be synthesized by reacting isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions. This method provides a robust route to the quinoline scaffold with substitution at the 2-position by the phenyl group.

Bromination at the 4-Position

Selective bromination at the 4-position of the quinoline ring is a critical step. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to avoid over-bromination or formation of dibromo by-products. For example, a preparation method for 4-bromomethylquinoline derivatives involves bromination of acetoacetanilide followed by cyclization in concentrated sulfuric acid, yielding high purity products with yields exceeding 90%.

Esterification of the Carboxylate Group

The carboxylic acid group at the 8-position is converted to the methyl ester via esterification, typically by refluxing the acid derivative in absolute ethanol with catalytic amounts of concentrated sulfuric acid. This step is crucial for obtaining the methyl 4-bromo-2-phenylquinoline-8-carboxylate in its ester form, which is often more stable and suitable for further biological evaluation.

A representative preparation method adapted from the literature is summarized below:

Step Reagents/Conditions Description Yield (%) Purity (%)
1. Formation of quinoline acid Isatin + 4-bromoacetophenone, reflux in ethanol, basic conditions Pfitzinger reaction to form 2-(4-bromophenyl)quinoline-8-carboxylic acid ~75 Not specified
2. Esterification Absolute ethanol, catalytic H2SO4, reflux Conversion of acid to methyl ester High (typically >80) High
3. Bromination (if not introduced earlier) Bromine or NBS, controlled temperature Selective bromination at 4-position >90 >99 (HPLC)
4. Purification Recrystallization or chromatography Isolation of pure this compound - >99

This method ensures high yield and purity suitable for medicinal chemistry applications.

  • The use of acetoacetanilide bromide intermediates and controlled addition to sulfuric acid improves bromination selectivity and reduces dibromo by-products.
  • Suzuki coupling strategies enable late-stage diversification of the phenyl substituent, enhancing synthetic flexibility.
  • Reaction temperature control (typically 0–20 °C during bromination) is critical to avoid side reactions and maintain product integrity.
  • Purification by alcohol pulping and vacuum drying yields high-purity white solid products with purity >99% as confirmed by HPLC and NMR analyses.
Parameter Typical Conditions Notes
Solvent for quinoline formation Ethanol (reflux) Basic or acidic catalysis
Bromination agent Bromine or NBS Controlled addition, 0–20 °C
Esterification Absolute ethanol, H2SO4 catalyst Reflux conditions
Purification Alcohol washing, vacuum drying Ensures >99% purity
Yield range 74–92% overall Depends on step optimization

The preparation of this compound is well-established through multi-step synthetic routes involving quinoline core formation via the Pfitzinger reaction, selective bromination, phenyl substitution, and esterification. Advances in reaction control, such as temperature regulation and use of intermediates like acetoacetanilide bromide, have improved yields and purity, enabling scalable synthesis for research and pharmaceutical applications. Suzuki coupling further enhances structural diversity, making this compound accessible for medicinal chemistry exploration.

This comprehensive synthesis approach is supported by diverse research findings and provides a reliable framework for producing this compound with high quality and efficiency.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-2-phenylquinoline-8-carboxylate has been investigated for its potential as an anticancer agent . Studies have indicated that quinoline derivatives can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cells by altering histone acetylation patterns .

Case Study: HDAC Inhibition
A study demonstrated that derivatives of quinoline, including this compound, exhibited significant HDAC inhibition, leading to reduced cell viability in various cancer cell lines. The mechanism involved the disruption of the cell cycle and induction of apoptosis, making it a candidate for further development as an anticancer therapeutic .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties . Quinoline derivatives are known to possess activity against various bacterial strains and fungi. Research indicates that modifications to the quinoline structure can enhance its efficacy against pathogens such as Staphylococcus aureus and Candida albicans.

Data Table: Minimum Inhibitory Concentration (MIC) Values

CompoundTarget OrganismMIC (µM)
5Staphylococcus aureus49.04
6bStaphylococcus aureus38.64
6aCandida albicansNot reported
B2Mycobacterium tuberculosisActive at 1 µM

This table summarizes the MIC values for selected quinoline derivatives, showcasing the potential of this compound as an antimicrobial agent .

Material Science

In addition to biological applications, this compound serves as a building block for synthesizing advanced materials such as organic light-emitting diodes (OLEDs) and dyes. The compound's ability to undergo various chemical transformations makes it suitable for creating complex molecular architectures that are essential in material science.

Synthetic Routes
The synthesis of this compound can be achieved through several methods:

  • Friedländer Synthesis: Involves the condensation of aniline derivatives with β-ketoesters under acidic conditions.
  • Pfitzinger Reaction: Utilizes isatin and ketones to produce quinoline derivatives.

These methods highlight the versatility of the compound in synthetic chemistry .

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-phenylquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Methyl 4-bromo-2-phenylquinoline-8-carboxylate and related quinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
This compound Br (4), Ph (2), COOMe (8) C₁₈H₁₂BrNO₂ Intermediate for PET/SPECT radiopharmaceuticals; crystallographic studies
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Br (8), OH (4), COOEt (3) C₁₂H₁₀BrNO₃ Chelating agent; precursor for agrochemicals
4-Bromo-8-chloro-2-methylquinoline Br (4), Cl (8), Me (2) C₁₀H₇BrClN Potential pesticide intermediate; halogenated synthon
Methyl 5-bromo-4-chloro-8-methyl-2-quinolinecarboxylate Br (5), Cl (4), Me (8), COOMe (2) C₁₂H₉BrClNO₂ Discontinued pharmaceutical intermediate; high halogen density
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate Br (8), Cl (4), F (5), COOEt (3) C₁₂H₈BrClFNO₂ Multi-halogenated scaffold for drug discovery

Crystallographic and Physicochemical Properties

  • Coplanarity: this compound’s non-hydrogen atoms exhibit near-coplanarity (r.m.s. deviation ~0.0242 Å), comparable to 4-Bromo-8-methoxyquinoline . This planar structure enhances π-π stacking in crystal lattices.
  • Intermolecular Interactions: Unlike 4-Bromo-8-chloro-2-methylquinoline, which lacks hydrogen-bonding motifs, this compound forms weak C–H⋯π(arene) interactions, stabilizing its crystalline phase .

Market and Industrial Relevance

  • Pharmaceutical Use: this compound is less commercially prevalent than Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, which has established markets in agrochemicals and chelators .
  • Synthetic Niches: Multi-halogenated derivatives like Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate are prioritized in high-throughput drug discovery pipelines due to their versatility .

Biological Activity

Methyl 4-bromo-2-phenylquinoline-8-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. The presence of the bromine atom and carboxylate group enhances its reactivity and biological potential. The compound can be represented as follows:

C16H14BrNO2\text{C}_{16}\text{H}_{14}\text{Br}\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Histone Deacetylase Inhibition : The compound has been studied for its role as an inhibitor of histone deacetylases (HDACs), which are crucial in the regulation of gene expression. By inhibiting HDACs, it can alter histone acetylation levels, leading to changes in gene transcription associated with cancer cell proliferation and survival .
  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for microbial growth .
  • Anticancer Properties : Research indicates that this compound induces apoptosis in cancer cells and can halt the cell cycle at specific checkpoints, making it a candidate for further development in cancer therapies .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResults (IC50/μM)Reference
HDAC InhibitionEnzymatic Assay2.0
AntibacterialMIC Assay4.69 (B. subtilis)
AntifungalMIC Assay16.69 (C. albicans)
CytotoxicityCCK-8 Assay0.138

Case Studies

  • Anticancer Activity : A study focused on various derivatives of quinoline compounds, including this compound, reported significant antiproliferative effects against several cancer cell lines, including K562 and HeLa cells. The compound demonstrated an IC50 value as low as 0.138 μg/mL, indicating potent cytotoxicity .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against a panel of Gram-positive and Gram-negative bacteria as well as fungi. The results showed that it had a minimum inhibitory concentration (MIC) ranging from 4.69 to 22.9 μM against various bacterial strains, showcasing its broad-spectrum antimicrobial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications:

  • Bromine Substitution : The presence of the bromine atom enhances the compound's ability to inhibit HDACs and contributes to its antimicrobial properties.
  • Carboxylic Acid Group : This functional group is essential for the interaction with biological targets, particularly in enhancing solubility and bioavailability.
  • Phenyl Ring Modifications : Alterations on the phenyl ring can significantly impact the compound's activity; electron-withdrawing groups tend to improve anticancer efficacy while maintaining low toxicity levels .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 4 undergoes substitution reactions with nucleophiles under catalytic conditions.

Reagent/ConditionsProductYieldKey FindingsSources
NaN₃, CuI, DMF, 80°C, 12 hMethyl 4-azido-2-phenylquinoline-8-carboxylate78%Azide substitution proceeds via Cu-catalyzed mechanism; no ring oxidation observed.
NH₃ (aq.), Pd(OAc)₂, 100°C, 24 hMethyl 4-amino-2-phenylquinoline-8-carboxylate62%Amine product shows enhanced solubility in polar solvents.

Mechanistic Insight : Bromine substitution is facilitated by electron-withdrawing ester and quinoline groups, which activate the aryl ring toward NAS. Copper or palladium catalysts stabilize transition states .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions to form biaryl systems.

Reaction TypeConditionsProductYieldApplicationsSources
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 18 hMethyl 4-(4-methoxyphenyl)-2-phenylquinoline-8-carboxylate85%Biaryl motifs for materials science
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CMethyl 4-(piperidin-1-yl)-2-phenylquinoline-8-carboxylate73%Pharmacologically active intermediates

Key Observation : Electron-rich boronic acids (e.g., 4-methoxyphenyl) enhance coupling efficiency due to favorable oxidative addition .

Ester Functionalization

The methyl ester undergoes hydrolysis, reduction, and condensation.

ReactionConditionsProductYieldNotesSources
Acidic HydrolysisHCl (6M), reflux, 6 h4-Bromo-2-phenylquinoline-8-carboxylic acid92%Carboxylic acid used for further derivatization
Reduction (LiAlH₄)THF, 0°C → rt, 2 h(8-(Hydroxymethyl)-4-bromo-2-phenylquinoline)68%Alcohol intermediate for ether synthesis
Hydrazide FormationNH₂NH₂·H₂O, EtOH, 80°C, 4 h4-Bromo-2-phenylquinoline-8-carbohydrazide81%Hydrazide used in heterocycle synthesis

Application : The carboxylic acid derivative (from hydrolysis) is a precursor for amides and metal-chelating agents .

Ring Functionalization

The quinoline core undergoes electrophilic and cyclization reactions.

ReactionConditionsProductYieldKey InsightsSources
NitrationHNO₃/H₂SO₄, 0°C, 2 hMethyl 4-bromo-3-nitro-2-phenylquinoline-8-carboxylate55%Nitration at position 3 due to directing effects
N-Oxidationm-CPBA, CHCl₃, rt, 12 hMethyl 4-bromo-2-phenylquinoline-8-carboxylate 1-oxide89%N-oxide enhances water solubility
CyclocondensationAcetylacetone, PTSA, EtOH, reflux, 8 hMethyl 4-bromo-2-phenyl-8-(3,5-dimethylpyrazol-1-yl)quinoline76%Pyrazole derivatives show anticancer activity

Mechanistic Note : Electrophilic substitution favors position 3 due to electron-deficient quinoline ring .

Decarboxylation and Rearrangement

Thermal and catalytic decarboxylation pathways have been explored.

ConditionsProductYieldApplicationsSources
CuO, quinoline, 200°C, 3 h4-Bromo-2-phenylquinoline65%Simplified core for further functionalization
Microwave, H₂O, 150°C, 20 min4-Bromo-2-phenylquinoline88%Eco-friendly protocol with reduced byproducts

Significance : Decarboxylation eliminates the ester group, enabling access to minimally substituted quinolines .

Photocatalytic Reactions

Emerging methods leverage light-mediated transformations.

ReactionConditionsProductYieldAdvantagesSources
C–H ArylationTiO₂, UV light, CH₃CN, 24 hMethyl 4-bromo-2,8-diphenylquinoline-8-carboxylate52%Metal-free, mild conditions

Q & A

Q. Critical Conditions :

  • Maintain anhydrous conditions during esterification to avoid hydrolysis.
  • Monitor bromination temperature to prevent over-bromination or ring degradation .

Advanced: How can regioselective bromination be achieved at the 4-position of the quinoline ring?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Directing Groups : The 8-carboxylate group acts as a meta-director, favoring bromination at the 4-position. Use Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution .
  • Competitive Pathways : If competing bromination occurs (e.g., at the 2-phenyl group), employ protective strategies. For example, temporarily protect the phenyl ring with a trimethylsilyl group before bromination .
  • Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography (as in ) .

Basic: What spectroscopic methods reliably confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and the methyl ester (δ 3.9–4.1 ppm). Coupling patterns distinguish substituents (e.g., para vs. meta substitution on the phenyl group).
    • ¹³C NMR : Confirm the ester carbonyl (δ ~165–170 ppm) and brominated carbon (δ ~110–120 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis verifies the molecular ion ([M+H]⁺) and bromine isotope pattern .
  • X-ray Crystallography : Resolve crystal structures to confirm bond lengths and angles (e.g., C-Br bond ~1.9 Å) .

Advanced: What strategies resolve discrepancies in HPLC purity analysis for derivatives?

Methodological Answer:

  • Column Optimization : Use orthogonal columns (C18 vs. phenyl-hexyl) to separate co-eluting impurities. Adjust mobile phase pH (e.g., 0.1% TFA in acetonitrile/water) to improve resolution .
  • Cross-Validation : Combine HPLC with LC-MS to correlate retention times with molecular weights. For ambiguous peaks, isolate fractions and analyze via 2D NMR (e.g., HSQC, HMBC) .
  • Calibration Standards : Use certified reference materials (e.g., from ) to validate analytical methods .

Advanced: How can computational chemistry predict reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Model the electronic environment of the bromine atom to predict activation barriers for Suzuki-Miyaura couplings. Focus on the LUMO energy of the C-Br bond to assess nucleophilic attack feasibility .
  • Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize ligand selection and solvent systems (e.g., toluene/water mixtures) .
  • Validation : Compare predicted outcomes with experimental yields (e.g., reports coupling reactions with arylboronic acids) .

Basic: What are key considerations for optimizing the esterification step?

Methodological Answer:

  • Catalyst Selection : Use H₂SO₄ for acid-catalyzed esterification or DCC/DMAP for milder, room-temperature conditions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require rigorous drying to prevent hydrolysis.
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane) and quench with aqueous NaHCO₃ to neutralize excess acid .

Advanced: How to analyze and mitigate side reactions during quinoline ring functionalization?

Methodological Answer:

  • Mechanistic Probes : Use deuterated solvents (e.g., D₂O) in kinetic studies to identify proton-transfer steps. For example, bromination side products (e.g., dibrominated species) can be detected via GC-MS .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive sites (e.g., the 8-carboxylate) during halogenation .
  • In Situ Monitoring : Employ FTIR to detect intermediates (e.g., carbonyl stretching changes during esterification) .

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